molecular formula C28H25FN2O7 B2658492 N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE CAS No. 866590-21-8

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE

Cat. No.: B2658492
CAS No.: 866590-21-8
M. Wt: 520.513
InChI Key: ULKLEMFUAGNPIR-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving quinoline derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O7/c1-35-22-10-9-18(11-23(22)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-21(19)31/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLEMFUAGNPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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